3-Carboxyumbelliferyl-b-D-glucuronide
Overview
Description
3-Carboxyumbelliferyl-b-D-glucuronide is a water-soluble fluorogenic substrate used primarily for detecting β-glucuronidase activity. It is similar to 4-Methylumbelliferyl-β-D-glucuronide and is widely used in various biochemical assays . The compound has a molecular formula of C16H14O11 and a molecular weight of 382.27 Da .
Mechanism of Action
Target of Action
The primary target of 3-Carboxyumbelliferyl-b-D-glucuronide is the enzyme β-glucuronidase . This enzyme plays a crucial role in the hydrolysis of glucuronides, a step that is necessary for the metabolism of certain compounds .
Mode of Action
This compound acts as a fluorogenic substrate for β-glucuronidase . When this compound is cleaved by the enzyme, it releases a fluorescent product that can be detected and measured . This fluorescence provides a means of tracking the activity of β-glucuronidase .
Biochemical Pathways
The action of this compound primarily affects the glucuronidation pathway . This pathway is part of the body’s method for detoxifying and eliminating various substances. When β-glucuronidase activity is measured using this compound, it provides insight into the functioning of this pathway .
Pharmacokinetics
As a substrate for β-glucuronidase, its bioavailability would likely depend on the presence and activity of this enzyme .
Result of Action
The cleavage of this compound by β-glucuronidase results in the release of a fluorescent product . This fluorescence can be measured, providing a quantitative assessment of β-glucuronidase activity . This can be useful in various research and diagnostic applications .
Action Environment
The action of this compound is likely to be influenced by factors that affect enzyme activity, such as pH, temperature, and the presence of cofactors or inhibitors .
Biochemical Analysis
Biochemical Properties
3-Carboxyumbelliferyl-b-D-glucuronide plays a crucial role in biochemical reactions as a substrate for β-glucuronidase. When β-glucuronidase acts on this compound, it cleaves the glucuronide moiety, releasing a fluorescent product that can be easily detected . This interaction is highly specific, making this compound an excellent tool for measuring β-glucuronidase activity in various biological samples .
Cellular Effects
The effects of this compound on cells are primarily related to its role as a substrate for β-glucuronidase. In cells expressing β-glucuronidase, the cleavage of this compound results in the production of a fluorescent signal, which can be used to monitor enzyme activity and cellular processes . This compound does not significantly influence cell signaling pathways, gene expression, or cellular metabolism directly but serves as a valuable indicator of β-glucuronidase activity .
Molecular Mechanism
At the molecular level, this compound functions by binding to the active site of β-glucuronidase. The enzyme catalyzes the hydrolysis of the glucuronide bond, resulting in the release of a fluorescent product . This reaction is highly specific and efficient, allowing for precise measurement of β-glucuronidase activity in various biological samples .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are critical factors. The compound is generally stable under standard storage conditions, but its activity may decrease over time if not stored properly . Long-term studies have shown that this compound maintains its effectiveness in detecting β-glucuronidase activity over extended periods, provided it is stored at appropriate temperatures and protected from light .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At optimal concentrations, it effectively measures β-glucuronidase activity without causing adverse effects . At high doses, there may be potential toxic effects, although these are generally minimal due to the compound’s specific interaction with β-glucuronidase . Threshold effects are observed, where the fluorescent signal increases proportionally with the enzyme activity up to a certain point .
Metabolic Pathways
This compound is primarily involved in the metabolic pathway of β-glucuronidase activity. The enzyme hydrolyzes the glucuronide bond, releasing the fluorescent product . This reaction does not significantly affect other metabolic pathways or metabolite levels, making this compound a specific and reliable substrate for detecting β-glucuronidase activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its interaction with β-glucuronidase. The compound is taken up by cells expressing the enzyme, where it undergoes enzymatic cleavage to produce the fluorescent signal . This localization ensures that the fluorescent product is generated specifically in cells with β-glucuronidase activity .
Subcellular Localization
The subcellular localization of this compound is primarily determined by the presence of β-glucuronidase. The compound is directed to compartments where the enzyme is active, such as lysosomes . This targeting ensures that the fluorescent signal is produced in specific subcellular locations, allowing for precise measurement of β-glucuronidase activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carboxyumbelliferyl-b-D-glucuronide typically involves the glycosylation of 3-carboxyumbelliferone with a protected glucuronic acid derivative. The reaction is usually catalyzed by a Lewis acid such as boron trifluoride etherate. The protecting groups are then removed under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demand. The process involves rigorous purification steps to ensure high purity (>95%) of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Carboxyumbelliferyl-b-D-glucuronide primarily undergoes enzymatic hydrolysis when exposed to β-glucuronidase. This reaction results in the cleavage of the glycosidic bond, releasing 3-carboxyumbelliferone, which is fluorescent .
Common Reagents and Conditions
Enzymatic Hydrolysis: β-glucuronidase is the primary enzyme used.
Reaction Conditions: Typically conducted in aqueous buffers at physiological pH (around 7.0) and temperature (37°C).
Major Products
3-Carboxyumbelliferone: The fluorescent product formed upon enzymatic cleavage.
Scientific Research Applications
3-Carboxyumbelliferyl-b-D-glucuronide is extensively used in scientific research for:
Biochemical Assays: It serves as a sensitive fluorogenic substrate for detecting β-glucuronidase activity in various biological samples, including plant lysates, homogenates, and whole plant assays.
Diagnostics: Utilized in diagnostic assays to measure β-glucuronidase activity, which can be indicative of certain diseases.
Drug Discovery: Employed in high-throughput screening assays to identify potential inhibitors or activators of β-glucuronidase.
Comparison with Similar Compounds
Similar Compounds
- 4-Methylumbelliferyl-β-D-glucuronide
- 6-Chloro-4-methylumbelliferyl-β-D-glucuronide
Uniqueness
3-Carboxyumbelliferyl-b-D-glucuronide is unique due to its high sensitivity and water solubility, making it particularly suitable for aqueous biochemical assays. Its carboxyl group enhances its solubility compared to other similar compounds .
Properties
IUPAC Name |
7-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-2-oxochromene-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O11/c17-9-10(18)12(14(22)23)27-16(11(9)19)25-6-2-1-5-3-7(13(20)21)15(24)26-8(5)4-6/h1-4,9-12,16-19H,(H,20,21)(H,22,23)/t9-,10-,11+,12-,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKJWPNWCJGLBP-DKQGBHPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC3C(C(C(C(O3)C(=O)O)O)O)O)OC(=O)C(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)OC(=O)C(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00628682 | |
Record name | 3-Carboxy-2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00628682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
216672-17-2 | |
Record name | 3-Carboxy-2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00628682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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